Cas no 2137778-22-2 (3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea)

3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a tetrahydroquinoline moiety, which is often associated with bioactive properties, making it a candidate for further investigation in drug discovery. The compound's unique scaffold may offer advantages in binding affinity and selectivity due to the combination of hydrophobic (2-methylpropyl) and aromatic (tetrahydroquinoline) groups. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. This compound is suitable for researchers exploring novel therapeutic agents, particularly in neurological or cardiovascular fields, where tetrahydroquinoline derivatives have shown promise.
3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea structure
2137778-22-2 structure
Product Name:3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
CAS No:2137778-22-2
MF:C16H25N3O
MW:275.38920378685
CID:6543643
PubChem ID:165476614
Update Time:2025-06-27

3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea Chemical and Physical Properties

Names and Identifiers

    • 2137778-22-2
    • 3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
    • EN300-768460
    • 3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
    • Inchi: 1S/C16H25N3O/c1-12(2)11-19-16(20)18-9-7-13-5-6-15-14(10-13)4-3-8-17-15/h5-6,10,12,17H,3-4,7-9,11H2,1-2H3,(H2,18,19,20)
    • InChI Key: KZFWWDNWHSAOKY-UHFFFAOYSA-N
    • SMILES: O=C(NCC(C)C)NCCC1C=CC2=C(C=1)CCCN2

Computed Properties

  • Exact Mass: 275.199762429g/mol
  • Monoisotopic Mass: 275.199762429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 53.2Ų

3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-768460-1.0g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
1.0g
$943.0 2024-05-22
Enamine
EN300-768460-0.05g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
0.05g
$792.0 2024-05-22
Enamine
EN300-768460-0.1g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
0.1g
$829.0 2024-05-22
Enamine
EN300-768460-0.25g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
0.25g
$867.0 2024-05-22
Enamine
EN300-768460-0.5g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
0.5g
$905.0 2024-05-22
Enamine
EN300-768460-2.5g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
2.5g
$1848.0 2024-05-22
Enamine
EN300-768460-5.0g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
5.0g
$2732.0 2024-05-22
Enamine
EN300-768460-10.0g
3-(2-methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea
2137778-22-2 95%
10.0g
$4052.0 2024-05-22

Additional information on 3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea

3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea: A Comprehensive Overview

The compound 3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea, identified by the CAS number 2137778-22-2, is a fascinating molecule with significant potential in various fields. This urea derivative has garnered attention due to its unique structural features and promising applications in medicinal chemistry and material science. Recent studies have highlighted its role in drug design, particularly in the development of bioactive compounds with tailored properties.

The molecular structure of this compound is characterized by a urea group (urea) linked to a substituted ethyl chain. The substituents on the ethyl chain include a tetrahydroquinoline moiety (1,2,3,4-tetrahydroquinolin) and a 2-methylpropyl group (2-Methylpropyl). These groups contribute to the compound's stability and bioavailability, making it an attractive candidate for pharmacological applications. Researchers have explored its potential as a building block for creating more complex molecules with enhanced therapeutic effects.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. By employing advanced catalytic techniques and optimized reaction conditions, chemists have achieved high yields and purity levels. The synthesis process involves multi-step reactions, including nucleophilic substitution and condensation reactions, which are critical for assembling the complex molecular architecture of this urea derivative.

In terms of biological activity, studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. Its ability to cross the blood-brain barrier has been a focal point of recent investigations. Researchers are exploring its potential as a lead compound for developing drugs targeting Alzheimer's disease and other related conditions. Preclinical studies suggest that it may modulate key pathways involved in neuronal protection and inflammation.

Beyond its pharmacological applications, this compound has also been studied for its role in material science. Its unique chemical structure allows for the formation of stable amide bonds, which are essential in polymer chemistry. Scientists are investigating its use as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. This dual applicability underscores the versatility of this compound across diverse scientific domains.

The environmental impact of this compound has also been a subject of recent research. Studies have focused on its biodegradability and toxicity profiles to assess its safety for industrial and medical use. Preliminary findings indicate that it has low toxicity levels under standard conditions, making it suitable for applications where human exposure is a concern.

In conclusion, 3-(2-Methylpropyl)-1-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]urea represents a promising molecule with wide-ranging applications. Its structural complexity and functional groups make it an invaluable tool in drug discovery and materials development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific innovation.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.